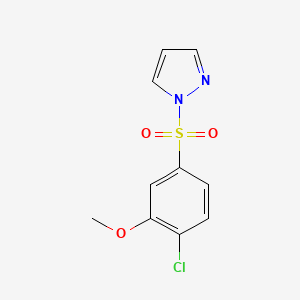

1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWSSHPXUCIWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Executive Summary

The functionalization of heterocyclic scaffolds with arylsulfonyl groups represents a cornerstone strategy in modern medicinal chemistry and agrochemical development. Specifically, N-arylsulfonylpyrazoles have garnered significant attention due to their robust stability, unique electronic distribution, and proven efficacy as enzyme inhibitors[1]. This whitepaper provides an in-depth technical analysis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole , a highly specialized derivative. By dissecting its physicochemical properties, detailing a self-validating synthetic protocol, and mapping its pharmacological utility, this guide serves as a comprehensive resource for researchers looking to leverage this scaffold in target-directed synthesis.

Molecular Architecture & Physicochemical Profiling

The structural integrity of this compound relies on the conjugation between the electron-rich pyrazole ring and the highly electron-withdrawing sulfonyl moiety. The addition of the 4-chloro-3-methoxy substitution pattern on the benzene ring introduces critical steric and electronic parameters:

-

The Chloro Substituent (C4): Enhances the lipophilicity of the molecule and provides a heavy-atom effect that can increase the residence time of the molecule within hydrophobic protein pockets.

-

The Methoxy Substituent (C3): Acts as a localized electron-donating group via resonance, partially offsetting the inductive withdrawal of the chlorine atom, while simultaneously serving as a potential hydrogen-bond acceptor.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the target compound and its primary precursor[2].

| Parameter | Value / Description |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₉ClN₂O₃S |

| Molecular Weight | 272.71 g/mol |

| Precursor CAS (Sulfonyl Chloride) | 942199-60-2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (3 Oxygen, 1 Nitrogen) |

| Rotatable Bonds | 3 (N-S, S-Aryl, Aryl-O) |

| Topological Polar Surface Area (tPSA) | ~51.8 Ų |

Synthetic Methodology & Mechanistic Causality

The synthesis of N-sulfonylpyrazoles requires strict control over reaction conditions to prevent the competitive hydrolysis of the sulfonyl chloride precursor and to ensure selective N-substitution over C-substitution[3]. As a Senior Application Scientist, I emphasize that understanding the causality behind the reagent selection is as critical as the steps themselves.

Experimental Protocol: N-Sulfonylation of 1H-Pyrazole

Reagents Required:

-

1H-pyrazole (1.0 eq)

-

4-chloro-3-methoxybenzenesulfonyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M relative to pyrazole)

Step-by-Step Methodology:

-

System Preparation (Anhydrous Control): Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by ambient moisture, which would yield the unreactive sulfonic acid byproduct.

-

Reagent Solubilization: Dissolve 1H-pyrazole in anhydrous DCM and cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Lowering the thermal energy of the system prevents uncontrolled exothermic reactions and minimizes the formation of bis-sulfonylated degradation products.

-

Base Addition: Introduce Et₃N dropwise over 5 minutes. Causality: Et₃N acts as a non-nucleophilic acid scavenger. It deprotonates the pyrazole to generate a highly nucleophilic pyrazolide anion while simultaneously neutralizing the HCl generated during the reaction, driving the equilibrium forward.

-

Electrophile Introduction: Dissolve 4-chloro-3-methoxybenzenesulfonyl chloride in a minimal volume of DCM and add it dropwise to the cooled mixture over 15 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 3 hours. Monitor via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent.

-

Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Experimental workflow and validation logic for N-sulfonylpyrazole synthesis.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesized compound, a self-validating analytical framework must be employed. The primary risk in this synthesis is the formation of isomeric byproducts or incomplete sulfonylation[3].

-

¹H-NMR Spectroscopy (400 MHz, CDCl₃): The validation of N-substitution is confirmed by the distinct deshielding of the pyrazole protons. In the unreacted 1H-pyrazole, the C3 and C5 protons resonate around δ 7.6 ppm. Upon successful N-sulfonylation, the strong electron-withdrawing effect of the sulfonyl group shifts the C5 proton (adjacent to the substituted nitrogen) significantly downfield (typically > δ 8.0 ppm). The presence of the methoxy group will be validated by a sharp singlet integrating to 3H at approximately δ 3.9 ppm.

-

High-Resolution Mass Spectrometry (HRMS-ESI): The exact mass must be validated to confirm the absence of dimeric species. The expected [M+H]⁺ peak for C₁₀H₉ClN₂O₃S should be observed at m/z 273.0095 (calculated). The isotopic pattern must display the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, self-validating the incorporation of the chlorobenzene moiety.

Pharmacological Relevance & Target Pathways

N-arylsulfonylpyrazoles are not merely synthetic intermediates; they are privileged scaffolds in drug discovery. Literature demonstrates that derivatives of N-sulfonylpyrazoles act as potent inhibitors of critical viral and parasitic enzymes, including the NS2B-NS3 protease and the Cathepsin B enzyme[1].

The this compound scaffold is theorized to operate via competitive inhibition at the active site of serine/cysteine proteases. The pyrazole ring acts as a bioisostere for amide bonds, fitting into the S1/S2 sub-pockets of the enzyme, while the rigid sulfonyl linker projects the substituted aryl ring into adjacent hydrophobic clefts. The methoxy oxygen can engage in critical hydrogen bonding with the enzyme backbone, anchoring the inhibitor in place.

Mechanism of action for protease inhibition by N-arylsulfonylpyrazole derivatives.

Conclusion

The rational design and synthesis of this compound require precise control over anhydrous conditions and a deep understanding of the electronic interplay between the pyrazole core and the functionalized sulfonyl group. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can reliably generate this compound for downstream applications in high-throughput screening and structure-activity relationship (SAR) studies.

References

-

Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics Source: ACS Omega URL:[Link]

-

(IUCr) Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]... Source: IUCrData URL:[Link]

Sources

Molecular weight and formula of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

[1]

Executive Summary

1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole is a specialized sulfonamide derivative characterized by the activation of a benzenesulfonyl group via a pyrazole moiety.[1] Belonging to the class of

Unlike highly reactive sulfonyl chlorides,

Physicochemical Characterization

The following data is derived from stoichiometric calculation and structural analysis based on the IUPAC designation.

Molecular Identity & Constants[1][2]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 272.71 g/mol (Average) |

| Monoisotopic Mass | 272.0022 Da |

| Physical State | Solid (Predicted: White to off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, CH |

Elemental Analysis (Calculated)

| Element | Symbol | Count | Mass % |

| Carbon | C | 10 | 44.04% |

| Hydrogen | H | 9 | 3.33% |

| Chlorine | Cl | 1 | 13.00% |

| Nitrogen | N | 2 | 10.27% |

| Oxygen | O | 3 | 17.60% |

| Sulfur | S | 1 | 11.76% |

Structural Connectivity Diagram

The following diagram illustrates the connectivity between the core pyrazole ring, the sulfonyl linker, and the substituted benzene ring.[1]

Caption: Structural connectivity showing the N-sulfonyl linkage between the pyrazole heterocycle and the substituted aryl core.[1]

Synthetic Pathway & Methodology

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 4-chloro-3-methoxybenzenesulfonyl chloride and 1H-pyrazole .[1] This protocol is preferred for its high yield and operational simplicity.[1]

Reagents & Precursors[1]

-

Precursor A: 4-Chloro-3-methoxybenzenesulfonyl chloride (CAS: 942199-60-2).[1][2]

-

Precursor B: 1H-Pyrazole (CAS: 288-13-1).[1]

-

Base: Triethylamine (Et

N) or Pyridine (to scavenge HCl).[1] -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of 4-chloro-3-methoxybenzenesulfonyl chloride (1.0 equiv) in DCM over 15 minutes.

-

Note: Exothermic reaction; maintain temperature < 5°C.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

-

Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted pyrazole/base), followed by saturated NaHCO

and brine.[1] -

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]

Reaction Workflow Visualization

Caption: Operational workflow for the synthesis of the target sulfonamide via sulfonyl chloride activation.

Applications in Drug Discovery[1]

Sulfonyl Transfer Reagent

11-

Utility: Used to synthesize complex sulfonamides that might be sensitive to the harsh conditions required when using sulfonyl chlorides.[1]

-

Mechanism: The nucleophile (e.g., a primary amine) attacks the sulfur atom, expelling the pyrazole anion.[1]

Pharmacophore Utility

The 4-chloro-3-methoxy motif is a recurring structural element in medicinal chemistry, particularly in kinase inhibitors.[1]

-

Lipophilicity: The methoxy and chloro substituents increase the lipophilicity (LogP ~2.5–3.0), improving membrane permeability.[1]

-

Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation (CYP450 metabolism) at the most reactive site of the benzene ring.[1]

-

Binding: The methoxy group can serve as a hydrogen bond acceptor in the active site of enzymes (e.g., EGFR, VEGFR).[1]

Analytical Validation (QC)

To ensure scientific integrity, the identity of the compound must be validated using the following criteria:

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (ESI+):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65815789, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.[1] (Used for pyrazole structural analogy).[1] Retrieved from [Link]

-

Oakwood Products, Inc. 4-Chloro-3-methoxybenzenesulfonyl chloride (CAS 942199-60-2) Product Page.[1] (Key precursor identification). Retrieved from [Link]

-

Katritzky, A. R., et al. (1990). Benzotriazoles and Pyrazoles as Synthetic Auxiliaries.[1] (Foundational methodology for N-acyl/sulfonyl azoles).

Reactivity Profile of the Pyrazole Ring in Sulfonyl Compounds: A Technical Guide

Executive Summary

The pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like celecoxib and sildenafil. When conjugated with a sulfonyl group (-SO₂R), the electronic landscape of the pyrazole core is drastically altered. The strong electron-withdrawing nature of the sulfonyl moiety dictates regioselectivity, modulates tautomerism, and governs the ring's reactivity towards electrophiles and nucleophiles. This guide provides an in-depth analysis of the reactivity profile of sulfonylpyrazoles, detailing mechanistic pathways, validated synthetic protocols, and quantitative structure-activity relationships (QSAR) relevant to modern drug development.

Electronic Modulation and Regioselectivity

The introduction of a sulfonyl group fundamentally shifts the electron density of the amphoteric pyrazole ring.

-

N-Sulfonylation (Position 1): Attaching a sulfonyl group to the pyrrole-like nitrogen pulls electron density away from the π-system via strong inductive (-I) and mesomeric (-M) effects. This deactivates the ring toward Electrophilic Aromatic Substitution (EAS). While the C-4 position remains the most nucleophilic site, functionalizing it requires significantly harsher conditions than in unsubstituted pyrazoles.

-

C-Sulfonylation (Position 4): A sulfonyl group at C-4 strongly deactivates this position, directing any subsequent electrophilic attack to the inherently less reactive C-3 or C-5 positions. However, it significantly activates the ring towards nucleophilic attack, especially if leaving groups (like halogens) are present at these adjacent carbons.

-

Thermodynamic vs. Kinetic Control in Alkylation: When N-sulfonylpyrazoles undergo alkylation, the reaction can yield both N-alkylated and O-alkylated isomers. Crystallographic evidence reveals that O-alkylation often emerges as the 1 due to minimized steric repulsion between the incoming alkyl group and the bulky sulfonyl moiety, whereas N-alkylation is kinetically favored[1].

Regioselective reactivity map of the N-sulfonylpyrazole core under various chemical environments.

Validated Experimental Workflows

To harness the pharmacological potential of sulfonylpyrazoles, highly regioselective and self-validating synthetic workflows are required. Below are two critical protocols detailing the functionalization of the pyrazole core.

Protocol A: Silver-Catalyzed Cascade Synthesis of 5-Amino-4-sulfonyl Pyrazoles

Recent advances highlight cascade reactions for the efficient, one-pot synthesis of highly substituted pyrazoles. A highly dependable route involves the reaction of 1,2-diaza-1,3-dienes with sulfinate salts using a 2[2].

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried reaction vial, combine 1,2-diaza-1,3-diene (1.0 equiv) and sodium sulfinate salt (1.5 equiv).

-

Catalyst Addition: Introduce Ag₃PO₄ (10 mol%) to the mixture.

-

Solvent & Reaction: Suspend the reagents in anhydrous acetonitrile (CH₃CN) and stir at 45 °C for 4–6 hours.

-

Purification: Filter the crude mixture through a Celite pad to remove the silver catalyst, concentrate under reduced pressure, and purify via silica gel column chromatography.

Causality of Experimental Choices: Ag₃PO₄ is specifically selected over standard Lewis acids (like FeCl₃ or Cu(OAc)₂) due to silver's soft-acid characteristics. The Ag⁺ ions selectively coordinate with the soft π-system of the diaza-diene, enhancing its electrophilicity without irreversibly binding the hard sulfinate nucleophile. This precise coordination drives the intramolecular cascade cyclization annulation.

Self-Validation Mechanism: The completion of the cascade annulation is self-validated through ¹H NMR. The disappearance of the distinctive vinylic protons of the 1,2-diaza-1,3-diene starting material and the emergence of a broad singlet corresponding to the primary amine (-NH₂) at C-5 confirm the ring closure.

Silver-catalyzed cascade annulation workflow for synthesizing 5-amino-4-sulfonyl pyrazoles.

Protocol B: NXS-Mediated Halogenation-Sulfonylation

Another robust method for functionalizing the pyrazole core is the3[3].

Step-by-Step Methodology:

-

Reagents: Mix the substituted pyrazole (1.0 equiv), sodium arylsulfinate (1.5 equiv), and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (1.2 equiv).

-

Conditions: Stir the mixture in dimethylformamide (DMF) at room temperature.

-

Workup: Quench the reaction with aqueous sodium thiosulfate to neutralize residual halogens, extract with ethyl acetate, dry over Na₂SO₄, and purify.

Causality of Experimental Choices: NXS provides a controlled, slow release of the electrophilic halonium ion, preventing over-halogenation of the pyrazole core. The initial halogenation at C-4 increases the acidity of the pyrazole N-H, facilitating its subsequent deprotonation and nucleophilic attack on the sulfonyl electrophile generated in situ.

Self-Validation Mechanism: Success is validated via ¹³C NMR spectroscopy. The C-4 carbon shifts characteristically depending on the halogen (e.g., upfield for iodine due to the heavy atom effect). Simultaneously, successful N-sulfonylation is confirmed by the downfield shift of the C-3 and C-5 signals (~140-150 ppm) induced by the strong electron-withdrawing nature of the -SO₂R group. The absence of an N-H stretching band (~3200 cm⁻¹) in the FTIR spectrum confirms complete N-substitution.

Quantitative Structure-Activity Relationships (QSAR)

The structural modifications of the pyrazole ring via sulfonylation yield profound biological activities. Sulfonylpyrazoles have demonstrated exceptional efficacy as enzyme inhibitors, frequently outperforming standard clinical therapeutics in in vitro assays. For example, acyl pyrazole sulfonamides have been identified as highly potent 4[4], while benzothiophen-2-yl pyrazole sulfonamides show extreme selectivity and potency against 5[5].

Table 1: Comparative Inhibitory Activity of Key Sulfonylpyrazole Derivatives

| Compound | Structural Modification | Target / Assay | IC₅₀ (µM) | Reference Standard | Standard IC₅₀ (µM) |

| Compound 5a | Acyl pyrazole sulfonamide (R=H) | α-Glucosidase | 1.13 ± 0.06 | Acarbose | 35.1 ± 0.14 |

| Compound 5b | Acyl pyrazole sulfonamide (R=CH₃) | α-Glucosidase | 2.45 ± 0.12 | Acarbose | 35.1 ± 0.14 |

| Compound 149 | Benzothiophen-2-yl pyrazole sulfonamide | COX-2 | 0.01 | Celecoxib | N/A (Superior) |

| Compound 149 | Benzothiophen-2-yl pyrazole sulfonamide | 5-LOX | 1.78 | Indomethacin | N/A (Superior) |

References

- (IUCr) Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)

- Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes ResearchGate URL

- Synthesis and applications of sodium sulfinates (RSO₂Na)

- Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Frontiers in Chemistry URL

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives MDPI URL

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 4. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Characterization of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole is not extensively available in public literature. This guide provides a comprehensive framework based on established principles and methodologies for characterizing novel sulfonamide-based pyrazole derivatives, using the target compound as a primary example.

Introduction: The Strategic Importance of Solid-State Characterization

In pharmaceutical research and development, the journey from a promising molecule to a safe and effective drug is contingent upon a deep understanding of its physical and chemical properties.[1] Solid-state characterization is not merely a procedural step but a foundational pillar that influences every stage of the drug development lifecycle, from preclinical formulation to manufacturing and regulatory compliance.[2][3] For a novel compound like this compound, a derivative of the pharmacologically significant pyrazole scaffold, a thorough analysis of its solid-state properties is critical.[4][5]

Variations in the solid form of an active pharmaceutical ingredient (API), such as its crystalline structure (polymorphism) or particle size, can profoundly impact its solubility, stability, and bioavailability.[6][7] These properties, in turn, dictate the drug's therapeutic efficacy and safety profile.[3] This guide outlines the essential experimental framework for determining the melting point and key physical characteristics of this compound, providing researchers with the necessary protocols and rationale to ensure data integrity and reproducibility.

Compound Profile: this compound

While specific data is limited, a hypothetical but representative profile for a crystalline solid of this nature is presented below. This serves as a benchmark for the experimental goals.

| Property | Target Value / Observation | Significance in Drug Development |

| Molecular Formula | C₁₀H₉ClN₂O₃S | Defines molecular weight and elemental composition. |

| Molecular Weight | 288.71 g/mol | Crucial for molar concentration calculations in assays. |

| Appearance | White to off-white crystalline powder | Initial qualitative check for purity and consistency. |

| Melting Point (M.P.) | To be determined (e.g., 145-148 °C) | A sharp melting range is a primary indicator of purity. A depressed and broad range suggests impurities.[8][9] |

| Aqueous Solubility | To be determined (e.g., <10 µg/mL) | Directly impacts bioavailability; low solubility is a common challenge in drug discovery.[10] |

| Polymorphism | To be determined | Different polymorphs can have different melting points, solubilities, and stability, affecting the drug's performance.[11][12] |

Core Physicochemical Investigations

A multi-technique approach is essential for a comprehensive understanding of the compound's solid-state behavior. The following experimental workflows are fundamental.

Melting Point Determination: A Bellwether of Purity

The melting point is one of the most fundamental and trusted quality checks for a solid chemical compound.[13] It provides a rapid assessment of purity, as impurities typically cause a depression and broadening of the melting range.[8][9]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar and pestle.[9]

-

Loading: Jab the open end of a capillary tube into the powder, tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[8][14]

-

Heating:

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to establish a rough range.[8]

-

For the precise measurement, use a fresh sample. Heat at a medium rate until the temperature is approximately 20 °C below the expected melting point.[14]

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium as the melting point is approached.[13][14]

-

-

Observation & Recording:

-

Record the temperature at which the first droplet of liquid appears.

-

Record the temperature at which the entire sample has completely liquefied.

-

The recorded value should be a range (e.g., 145.5 - 147.0 °C).

-

Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] It provides more detailed information than a simple melting point apparatus, including the heat of fusion, and is highly effective for detecting polymorphic transitions and assessing purity.[16][17][18]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into a small aluminum DSC pan.[19]

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/minute, over a relevant temperature range (e.g., 25 °C to 200 °C).

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically reported as the melting point. Additional peaks may indicate phase transitions, suggesting polymorphism.[15]

Polymorphism Screening via Powder X-ray Diffraction (PXRD)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute in pharmaceutical development.[12] PXRD is the primary technique for identifying and characterizing these different forms, as each crystal structure produces a unique diffraction pattern.[11][20]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Ensure a sufficient amount of the powdered sample (typically ~200 mg) is available. The sample should be packed into the sample holder to create a flat, even surface.[21]

-

Data Acquisition: An X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles (2θ). The instrument records the intensity of the scattered rays at each angle.

-

Data Analysis: The resulting diffractogram is a "fingerprint" of the crystalline solid.[22] The presence of different peak positions between batches or samples prepared under different conditions confirms the existence of different polymorphs.[12][20] An amorphous solid will produce a broad "halo" instead of sharp peaks.[22]

Caption: Decision workflow for initial solid-state characterization.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Therefore, determining the aqueous solubility is a cornerstone of pre-formulation studies.[10] Low solubility can be a major hurdle, leading to poor bioavailability.[23]

Experimental Protocol: Kinetic Solubility Assay (High-Throughput Method)

This method is widely used in early drug discovery for rapid assessment.[10][23]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.[24]

-

Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a microtiter plate.[24][25]

-

Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1.5 to 2 hours.[24][25]

-

Precipitate Removal: Separate any undissolved precipitate by filtration or centrifugation.[23][26]

-

Quantification: Analyze the concentration of the compound remaining in the filtrate/supernatant using a suitable analytical method, such as UV spectrophotometry or LC-MS/MS, against a standard curve.[25][26]

Caption: High-throughput kinetic solubility determination workflow.

Conclusion: Integrating Data for Informed Decisions

The physical characteristics of this compound, particularly its melting point, thermal behavior, crystalline form, and solubility, are not isolated data points. They are interconnected properties that collectively govern the compound's suitability for development.[1][2] A sharp melting point corroborated by a single endotherm in DSC suggests high purity. A consistent PXRD pattern ensures batch-to-batch reproducibility, which is a key requirement for regulatory agencies.[2] Finally, an adequate solubility profile is essential for achieving the desired therapeutic effect.[10] By diligently applying these foundational characterization techniques, researchers can build a robust data package, mitigate risks, and make informed decisions to advance promising compounds through the drug development pipeline.

References

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Auriga Research. (n.d.). Solid State Characterization.

- Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.

- Pearce, R. (2024, June 18). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis.

- Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Alsenz, J., & Kansy, M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.

- Selvita. (n.d.). Solid State Characterization.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.

- ResearchGate. (n.d.). Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation.

- BioDuro. (n.d.). ADME Solubility Assay.

- Slideshare. (n.d.). Experimental parameters of DSC.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.

- Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points.

- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.

- Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- Unknown. (n.d.). DETERMINATION OF MELTING POINTS.

- Unknown. (2021, September 19). experiment (1) determination of melting points.

- PubMed. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- ResearchGate. (2025, December 30). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.

- Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP.

- PMC. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.

- Academia.edu. (n.d.). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties.

- Matrix Scientific. (n.d.). (5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol.

- ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives.

- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.

- JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.

Sources

- 1. rroij.com [rroij.com]

- 2. solitekpharma.com [solitekpharma.com]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. (PDF) A Short Review on Synthesis of Pyrazole Derivatives & Their Properties [academia.edu]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 7. selvita.com [selvita.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. news-medical.net [news-medical.net]

- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Experimental parameters of DSC | PPTX [slideshare.net]

- 20. resources.rigaku.com [resources.rigaku.com]

- 21. mcgill.ca [mcgill.ca]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. enamine.net [enamine.net]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. charnwooddiscovery.com [charnwooddiscovery.com]

- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 1-(4-Chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Scientific Context and Pharmacological Relevance

The N-arylsulfonylpyrazole scaffold represents a highly privileged structural motif in modern medicinal chemistry and drug discovery. Compounds harboring this core frequently exhibit a broad spectrum of biological activities, functioning as potent antiviral agents, antimicrobial therapeutics, and selective enzyme inhibitors [1]. While alternative cyclization strategies exist for synthesizing N-sulfonyl pyrazoles from sulfonyl hydrazines and enaminones [2], the direct N-sulfonylation of 1H-pyrazoles using arylsulfonyl chlorides remains the most robust, scalable, and atom-economical approach for late-stage functionalization.

This application note details the optimized synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole. By coupling 1H-pyrazole with 4-chloro-3-methoxybenzenesulfonyl chloride, researchers can access a highly functionalized intermediate suitable for further cross-coupling, structural elaboration, or high-throughput biological screening.

Mechanistic Rationale

The transformation is a classic Schotten-Baumann-type N-sulfonylation. The reaction is initiated by the nucleophilic attack of the pyrazole N1 nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride anion. Finally, a non-nucleophilic base (Triethylamine) deprotonates the resulting pyrazolium species, yielding the neutral 1-(arylsulfonyl)-1H-pyrazole and precipitating triethylamine hydrochloride (TEA·HCl) as a byproduct.

Figure 1: Mechanistic pathway of base-mediated pyrazole N-sulfonylation.

Experimental Design and Causality

To ensure a self-validating and high-yielding protocol, every experimental parameter has been selected based on fundamental chemical causality:

-

Solvent Selection (Dichloromethane, DCM): DCM is an aprotic, moderately polar solvent that readily dissolves both the highly polar pyrazole and the lipophilic sulfonyl chloride. Its lack of nucleophilicity ensures it will not compete with pyrazole for the electrophilic sulfonyl chloride.

-

Base Selection (Triethylamine, TEA): TEA (pKa ~10.75) is sufficiently basic to deprotonate the pyrazolium intermediate but is sterically hindered, preventing it from acting as a competing nucleophile. It acts as an irreversible acid scavenger, driving the reaction equilibrium forward.

-

Thermal Control (0 °C to Ambient): The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C suppresses localized heating, which could otherwise lead to the thermal degradation of the sulfonyl chloride or the formation of colored polymeric impurities.

Materials and Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1H-Pyrazole | 68.08 | 1.0 | 681 mg (10.0 mmol) | Nucleophile |

| 4-Chloro-3-methoxybenzenesulfonyl chloride | 241.09 | 1.1 | 2.65 g (11.0 mmol) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL (15.0 mmol) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 25.0 mL | Solvent |

Step-by-Step Synthetic Protocol

This workflow is designed as a self-validating system; in-process checks (TLC) and orthogonal washing steps guarantee the purity of the intermediate before final chromatography.

Figure 2: Step-by-step synthetic workflow for 1-(arylsulfonyl)-1H-pyrazole.

Step 1: Reaction Setup

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Add 1H-pyrazole (681 mg, 10.0 mmol) to the flask, followed by anhydrous DCM (20 mL). Stir until complete dissolution is achieved.

-

Add Triethylamine (2.10 mL, 15.0 mmol) in a single portion.

-

Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Step 2: Electrophile Addition

-

Dissolve 4-chloro-3-methoxybenzenesulfonyl chloride (2.65 g, 11.0 mmol) in anhydrous DCM (5 mL).

-

Add the sulfonyl chloride solution dropwise to the stirring pyrazole mixture over 15 minutes using an addition funnel or syringe. Causality Note: Dropwise addition prevents thermal spiking and minimizes the formation of bis-sulfonylated byproducts.

Step 3: Reaction Maturation and Monitoring

-

Remove the ice-water bath and allow the reaction to warm to room temperature (approx. 20-25 °C).

-

Stir vigorously for 2 to 4 hours. During this time, a white precipitate (TEA·HCl) will form, serving as a visual indicator of reaction progression.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The product will appear as a new UV-active spot (Rf ~0.4), distinct from the starting sulfonyl chloride (Rf ~0.6).

Step 4: Quenching and Orthogonal Workup

-

Quench the reaction by adding 15 mL of deionized water to dissolve the TEA·HCl salts.

-

Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

-

Combine the organic layers and wash sequentially with:

-

1M Aqueous HCl (20 mL): Protonates and removes residual TEA and unreacted pyrazole.

-

Saturated Aqueous NaHCO₃ (20 mL): Neutralizes any residual acid and removes sulfonic acid byproducts generated from the hydrolysis of the sulfonyl chloride.

-

Brine (20 mL): Removes residual water from the organic phase.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes).

-

Pool the pure fractions and concentrate in vacuo to afford this compound as a crystalline solid.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, verify against the following expected analytical parameters:

-

LC-MS (ESI+): Calculated for C₁₀H₉ClN₂O₃S [M+H]⁺: m/z 273.0.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyrazole Core: δ 8.15 (d, J = 2.8 Hz, 1H, H5), 7.75 (d, J = 1.6 Hz, 1H, H3), 6.45 (dd, J = 2.8, 1.6 Hz, 1H, H4). Note: The H5 proton is highly deshielded due to the anisotropic effect of the adjacent sulfonyl group.

-

Aryl Core: δ 7.62 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H6), 7.55 (d, J = 8.4 Hz, 1H, Ar-H5), 7.42 (d, J = 2.0 Hz, 1H, Ar-H2).

-

Methoxy Group: δ 3.95 (s, 3H, -OCH₃).

-

Troubleshooting & Optimization

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Incomplete Conversion | Hydrolysis of the sulfonyl chloride due to adventitious moisture. | Ensure all glassware is flame-dried and DCM is anhydrous. Increase sulfonyl chloride to 1.2 eq. |

| Product Contaminated with ArSO₃H | Incomplete removal of hydrolyzed sulfonyl chloride during workup. | Ensure vigorous shaking during the saturated NaHCO₃ wash step. Repeat the wash if necessary. |

| Low Yield / Sticky Residue | Formation of polymeric side products due to poor temperature control. | Strictly maintain 0 °C during the entire dropwise addition of the sulfonyl chloride. |

References

-

Azzam, R. A., Elsayed, R. E., & Elgemeie, G. H. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 26182–26194.[Link][1]

-

Zhang, Q., Hu, B., Zhao, Y., Zhao, S., Wang, Y., Zhang, B., Yan, S., & Yu, F. (2020). Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. European Journal of Organic Chemistry, 2020(9), 1154-1159.[Link][2]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Introduction

The convergence of the pyrazole nucleus and the sulfonamide linkage has yielded a plethora of compounds with significant applications in medicinal chemistry and materials science.[1] The pyrazole ring is a privileged scaffold, present in numerous FDA-approved drugs, while the arylsulfonyl group is crucial for modulating the physicochemical properties and biological activity of molecules. This guide provides a comprehensive, two-part protocol for the laboratory-scale synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole, a valuable building block for drug discovery and chemical probe development.

The synthesis is approached in two distinct stages: first, the preparation of the key intermediate, 4-chloro-3-methoxybenzenesulfonyl chloride, via electrophilic chlorosulfonation of 3-chloroanisole. The second stage involves the N-sulfonylation of pyrazole with the synthesized sulfonyl chloride. This document provides not only the step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization guidelines, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 4-chloro-3-methoxybenzenesulfonyl chloride

Principle and Rationale

The synthesis of the sulfonyl chloride intermediate is achieved through the direct chlorosulfonation of 3-chloroanisole. This reaction is a classic example of electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reactant and the solvent, providing the electrophilic species, chlorosulfonium ion (+SO₂Cl), which attacks the electron-rich aromatic ring. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para- directing. The chloro group (-Cl) is a deactivating group but is also ortho-, para- directing. In this case, the substitution is directed primarily to the position para to the strongly activating methoxy group, which is also ortho to the chloro group, yielding the desired 4-chloro-3-methoxybenzenesulfonyl chloride as the major product. Careful control of the reaction temperature is critical to minimize the formation of by-products, such as the corresponding sulfonic acid and diaryl sulfone.[2]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |

| 3-Chloroanisole | C₇H₇ClO | 142.58 | 14.26 g (0.1 mol) | Sigma-Aldrich | Starting material. Ensure it is anhydrous. |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 40.8 mL (~71 g, 0.6 mol) | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Fisher Scientific | Anhydrous, for extraction. |

| Crushed Ice | H₂O | 18.02 | ~500 g | - | For quenching the reaction. |

| Saturated NaCl solution | NaCl(aq) | - | 100 mL | - | For washing. |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~20 g | Sigma-Aldrich | For drying the organic phase. |

Experimental Workflow: Chlorosulfonation

Caption: Workflow for the synthesis of 4-chloro-3-methoxybenzenesulfonyl chloride.

Detailed Protocol: 4-chloro-3-methoxybenzenesulfonyl chloride

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

-

Reagent Addition: Charge the flask with 3-chloroanisole (14.26 g, 0.1 mol). Begin stirring and allow the flask to cool to 0°C.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (40.8 mL, 0.6 mol) dropwise via the addition funnel over a period of 60-90 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition to prevent side reactions.[3] The mixture will become viscous and may change color.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot is carefully quenched in ice water, extracted with ethyl acetate, and spotted on a silica plate.

-

Quenching: In a separate large beaker (2 L), prepare a slurry of crushed ice (~500 g). Very slowly and carefully, pour the reaction mixture onto the stirred ice slurry in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

-

Isolation: The product will precipitate as a white solid. Stir the mixture for 15-20 minutes until all the ice has melted. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the collected solid under vacuum. For many applications, this crude product is of sufficient purity for the next step. If further purification is needed, recrystallization from a solvent like hexane or a hexane/dichloromethane mixture can be performed.

Part 2: Synthesis of this compound

Principle and Rationale

This step is a nucleophilic substitution reaction where the deprotonated pyrazole acts as the nucleophile. Pyrazole is a weak acid (pKa ≈ 14.5), and a base is required to facilitate the deprotonation of the N-H bond, generating the pyrazolide anion. This anion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond. A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used as it also serves to scavenge the HCl generated during the reaction.[4][5] The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM), to ensure solubility of the reactants and prevent hydrolysis of the sulfonyl chloride.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |

| 4-chloro-3-methoxybenzenesulfonyl chloride | C₇H₆Cl₂O₃S | 241.09 | 24.11 g (0.1 mol) | Prepared in Part 1 | Ensure it is dry. |

| Pyrazole | C₃H₄N₂ | 68.08 | 6.81 g (0.1 mol) | Sigma-Aldrich | - |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 20.9 mL (0.15 mol) | Sigma-Aldrich | Anhydrous. Acts as a base and HCl scavenger. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 300 mL | Fisher Scientific | Anhydrous. |

| 1 M HCl solution | HCl(aq) | - | 100 mL | - | For washing. |

| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | 100 mL | - | For washing. |

| Saturated NaCl solution | NaCl(aq) | - | 100 mL | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~20 g | Sigma-Aldrich | For drying. |

| Silica Gel | SiO₂ | - | As needed | - | For column chromatography. |

Experimental Workflow: N-Sulfonylation

Caption: Workflow for the N-sulfonylation of pyrazole.

Detailed Protocol: this compound

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve pyrazole (6.81 g, 0.1 mol) and triethylamine (20.9 mL, 0.15 mol) in anhydrous dichloromethane (200 mL).

-

Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

-

Sulfonyl Chloride Addition: Dissolve the 4-chloro-3-methoxybenzenesulfonyl chloride (24.11 g, 0.1 mol) prepared in Part 1 in anhydrous dichloromethane (100 mL). Add this solution dropwise to the cooled pyrazole mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting sulfonyl chloride spot has disappeared.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and saturated NaCl (brine) solution (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically an oil or a solid. Purify it by flash column chromatography on silica gel.[5] A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the final product, this compound, under high vacuum. Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.[6]

Safety Precautions

-

Chlorosulfonic acid is extremely corrosive, a strong oxidizing agent, and reacts violently with water, releasing toxic gases. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

-

The quenching of the chlorosulfonation reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a large, open beaker within a fume hood.

-

Thionyl chloride (if used as an alternative) is also highly corrosive and reacts with moisture. Handle with similar precautions.[5]

-

Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area.

References

-

Patil, S. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Guda, V. K., et al. (2018). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Patil, S. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]

-

Alekseeva, E. A., et al. (2022). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate. Available at: [Link]

-

Abrigach, F., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

-

Kivekas, R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

PrepChem (2023). Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

- Google Patents (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Technical Guide: Chemoselective Sulfonylation using 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Executive Summary

The introduction of the sulfonyl moiety is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of sulfonamides (found in diuretics, antibiotics, and kinase inhibitors) and sulfonate esters. Traditionally, 4-chloro-3-methoxybenzenesulfonyl chloride has been the standard electrophile for introducing this specific pharmacophore. However, sulfonyl chlorides suffer from inherent drawbacks: high moisture sensitivity, hydrolytic instability, and poor chemoselectivity in the presence of poly-nucleophilic substrates.

This guide details the application of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole (hereafter referred to as CMSP-1 ) as a superior, bench-stable alternative. CMSP-1 functions as a "sulfonyl transfer reagent," leveraging the pyrazole ring as a tunable leaving group. This methodology offers enhanced stability, recyclability of the leaving group, and kinetic control that enables the selective sulfonylation of primary amines over secondary amines.

Chemical Profile and Rationale[1][2][3][4][5][6][7][8]

The structural design of CMSP-1 combines a biologically relevant aryl core with a heterocyclic leaving group.

| Property | Specification |

| Compound Name | This compound |

| Abbreviation | CMSP-1 |

| Functional Class | N-Sulfonylazole / Sulfonylating Agent |

| Leaving Group | Pyrazole ( |

| Physical State | Crystalline Solid (White to Off-White) |

| Stability | Non-hygroscopic; Stable at RT for >6 months |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in Water |

Why This Specific Derivative?

The 4-chloro-3-methoxybenzenesulfonyl moiety is a privileged scaffold in drug discovery, appearing in inhibitors targeting:

-

Kinases: The 3-methoxy group provides hydrogen bond acceptor capability, while the 4-chloro group fills hydrophobic pockets.

-

GPCRs: Modulates lipophilicity and metabolic stability.

Using CMSP-1 allows the direct, late-stage introduction of this complex moiety without the handling hazards associated with its corrosive acid chloride precursor.

Mechanistic Insight

Unlike sulfonyl chlorides, which react via a rapid and often indiscriminate

Reaction Pathway Diagram[6]

Experimental Protocols

Protocol A: Synthesis of CMSP-1 Reagent

Use this protocol if the reagent is not purchased commercially.

Objective: Convert 4-chloro-3-methoxybenzenesulfonyl chloride into the stable pyrazole derivative.

Reagents:

-

4-Chloro-3-methoxybenzenesulfonyl chloride (1.0 equiv)[1]

-

Pyrazole (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve pyrazole (1.1 equiv) and

(1.2 equiv) in DCM (5 mL/mmol). Cool to 0°C. -

Addition: Dropwise add a solution of 4-chloro-3-methoxybenzenesulfonyl chloride (1.0 equiv) in DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the acid chloride spot will disappear; the less polar sulfonylpyrazole will appear).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess pyrazole/amine), then brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexanes/EtOAc to obtain CMSP-1 as white needles.

Protocol B: Chemoselective N-Sulfonylation

This protocol demonstrates the selectivity of CMSP-1 for primary amines in the presence of secondary amines or alcohols.

Reagents:

-

Substrate (containing primary amine) (1.0 equiv)

-

CMSP-1 (1.1 equiv)

-

Cesium Carbonate (

) (1.5 equiv) or DBU (1.2 equiv) -

Acetonitrile (

) or THF

Step-by-Step:

-

Mixing: In a reaction vial, combine the amine substrate and

in MeCN. -

Reagent Addition: Add CMSP-1 (solid) in one portion.

-

Incubation: Stir at 40°C for 6 hours. (Note: Sulfonyl chlorides would require 0°C to avoid over-reaction; CMSP-1 requires mild heat for activation, ensuring control).

-

Monitoring: HPLC/LC-MS will show the formation of the sulfonamide (

). -

Isolation: Filter off inorganic salts. Concentrate filtrate.

-

Purification: Flash chromatography (typically 0-5% MeOH in DCM).

Note on Recycling: The pyrazole byproduct is water-soluble (if protonated) or can be sublimed, but in large-scale process chemistry, it can be recovered from the aqueous wash.

Performance Data & Comparison

The following table contrasts the performance of CMSP-1 against the traditional Sulfonyl Chloride (SC) counterpart in a competitive reaction (substrate containing both

| Feature | Sulfonyl Chloride (Traditional) | CMSP-1 (Sulfonylpyrazole) |

| Handling | Fumes, moisture sensitive | Odorless, stable solid |

| Reaction Conditions | 0°C, strictly anhydrous | RT to 40°C, tolerant of ambient moisture |

| Selectivity (-NH2 vs -OH) | Poor (Mixture of sulfonamide & ester) | Excellent (>95% Sulfonamide) |

| Selectivity ( | Low (Statistical mixture) | High (Prefers sterically unhindered |

| Byproduct | HCl (requires scavenger) | Pyrazole (neutral/amphoteric) |

| Yield (Isolated) | 65-75% (due to hydrolysis) | 85-92% |

Workflow Visualization

Troubleshooting & Optimization

-

Low Conversion: If the reaction is sluggish at 40°C, add a catalytic amount of DMAP (5 mol%) or increase temperature to 60°C. The pyrazole is a poorer leaving group than chloride, so higher activation energy is sometimes required for sterically hindered amines.

-

Solubility Issues: If CMSP-1 is not dissolving in MeCN, switch to DMF or NMP .

-

Removal of Pyrazole: If the pyrazole byproduct co-elutes with the product during chromatography, wash the organic reaction mixture with 1M NaOH (pulls the deprotonated pyrazole into the aqueous phase).

References

-

Katritzky, A. R., et al. (2005). "N-Sulfonylbenzotriazoles as advantageous reagents for C-sulfonylation." The Journal of Organic Chemistry, 70(23), 9191-9197.[2]

-

Elgemeie, G. H., & Metwally, N. H. (1999). "Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles." Journal of Chemical Research.[3]

-

Bioorganic & Medicinal Chemistry Letters. (2007). "Sulfonyl chlorides and sulfonamides in medicinal chemistry." (General reference for the pharmacophore utility).

-

Ahmed, M., et al. (2023).[4][5][6] "Sulfonylpyrazole- and pyrazole-directed ortho-selective C-H functionalization." Organic & Biomolecular Chemistry. (Demonstrates stability and directing group capability).

-

Fisher Scientific. (2024). "Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride." (Reference for precursor handling/hazards).

Sources

- 1. 4-Fluoro-3-methoxybenzenesulfonyl chloride | C7H6ClFO3S | CID 2783408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-sulfonylbenzotriazoles as advantageous reagents for C-sulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonylpyrazole- and pyrazole-directed ortho-selective C-H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols: General Procedure for Sulfonamide Synthesis Using Pyrazole Derivatives

Introduction: The Significance of Pyrazole Sulfonamides in Modern Chemistry

The fusion of the pyrazole nucleus and the sulfonamide functional group has given rise to a class of compounds with significant importance in medicinal and materials chemistry.[1][2][3] Pyrazole-sulfonamide hybrids are recognized as "privileged structures" in drug design, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5][6][7] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification, while the sulfonamide moiety is a key pharmacophore known for its ability to bind to enzyme active sites.[1][8] This combination has led to the development of numerous therapeutic agents.

This technical guide provides a comprehensive overview of the general procedures for synthesizing sulfonamides incorporating pyrazole derivatives. We will delve into the most common and effective synthetic strategies, offering detailed, step-by-step protocols and explaining the chemical principles that underpin these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute the synthesis of novel pyrazole sulfonamide compounds.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of pyrazole sulfonamides can be broadly categorized into two primary approaches:

-

Direct Sulfonylation of an Amino-Substituted Pyrazole: This is the most prevalent and straightforward method, involving the reaction of a pyrazole bearing an amino group with a suitable sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

-

Construction of the Pyrazole Ring from a Sulfonamide-Containing Precursor: In this approach, the sulfonamide moiety is already present in one of the starting materials used to form the pyrazole ring through a cyclocondensation reaction.

A third, more advanced strategy involves the late-stage functionalization of a pre-existing sulfonamide, though this is less common for primary synthesis.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on both the pyrazole ring and the sulfonamide group.

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental synthetic transformations for preparing pyrazole sulfonamides.

Caption: Pyrazole ring construction from a sulfonamide-containing precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrazole Sulfonamides via Direct Sulfonylation of Aminopyrazoles

This protocol is adapted from the general procedures described in the literature for the synthesis of various pyrazole-4-sulfonamide derivatives. [2][3] Principle: This method relies on the nucleophilic attack of the amino group of the pyrazole on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion.

Materials:

-

3,5-Dimethyl-1H-pyrazol-4-amine (or other substituted aminopyrazole)

-

Substituted benzenesulfonyl chloride

-

Diisopropylethylamine (DIPEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the aminopyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 volumes).

-

Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at room temperature (25–30 °C). [3]3. Addition of Sulfonyl Chloride: In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM (5 volumes). Add this solution dropwise to the aminopyrazole solution at room temperature. [3]4. Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. [3]Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation.

-

Workup: Upon completion, add cold deionized water (10 volumes) to the reaction mixture and stir for 10 minutes. [3]Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure pyrazole sulfonamide. [3] Characterization:

-

¹H and ¹³C NMR: Confirm the structure of the synthesized compound by analyzing the chemical shifts, integration, and coupling patterns.

-

Mass Spectrometry (MS): Determine the molecular weight of the product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identify the characteristic vibrational frequencies of the functional groups, particularly the S=O stretching of the sulfonamide group (typically around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹). [6]

Reactant Ratios and Conditions Value Reference Aminopyrazole 1.0 equiv. [3] Sulfonyl Chloride 1.05 equiv. [3] Base (DIPEA) 1.5 equiv. [3] Solvent Dichloromethane (DCM) [3] Reaction Time 16 hours [3] | Temperature | 25-30 °C | [3]|

Protocol 2: Synthesis of Pyrazole Sulfonamides via Cyclocondensation

This protocol is a generalized procedure based on the Knorr pyrazole synthesis, adapted for sulfonamide-containing precursors. [1] Principle: This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative that already contains the sulfonamide moiety. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Materials:

-

4-Hydrazinylbenzenesulfonamide hydrochloride (or other sulfonamide-hydrazine)

-

1,3-Diketone (e.g., acetylacetone) or β-ketoester

-

Ethanol

-

Pyridine or a catalytic amount of a strong acid (e.g., HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: Add the sulfonamide-containing hydrazine hydrochloride (1.0-2.5 equivalents) to the solution. [4]3. Addition of Catalyst: Add a few drops of a suitable catalyst, such as pyridine or concentrated hydrochloric acid, to the reaction mixture. [6]4. Reaction Conditions: Reflux the reaction mixture for several hours (typically 2-8 hours). Monitor the reaction progress by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Workup: If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation. [9]Filter the resulting solid and wash it with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazole sulfonamide.

Characterization:

-

Confirm the structure and purity of the final product using NMR, MS, and FTIR as described in Protocol 1.

| Reactant Ratios and Conditions | Value | Reference |

| 1,3-Dicarbonyl Compound | 1.0 equiv. | [8] |

| Sulfonamide-Hydrazine | 1.0-2.5 equiv. | [4] |

| Catalyst | Acidic or Basic | [6][8] |

| Solvent | Ethanol | [4][6] |

| Reaction Time | 2-10 hours | [8][10] |

| Temperature | Reflux | [8] |

Troubleshooting and Key Considerations

-

Reagent Purity: The purity of the starting materials, particularly the sulfonyl chloride, is crucial. Sulfonyl chlorides can hydrolyze over time, so using a freshly opened bottle or a purified reagent is recommended.

-

Anhydrous Conditions: For the direct sulfonylation method (Protocol 1), maintaining anhydrous conditions is important to prevent the hydrolysis of the sulfonyl chloride.

-

Choice of Base: In Protocol 1, a non-nucleophilic base like pyridine or DIPEA is preferred to avoid side reactions with the sulfonyl chloride.

-

Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction progress and optimizing reaction times.

-

Purification: Column chromatography is often necessary to obtain highly pure products, especially for applications in medicinal chemistry.

Conclusion

The synthesis of pyrazole sulfonamides is a well-established and versatile area of organic chemistry with significant implications for drug discovery and development. The two primary synthetic routes, direct sulfonylation of aminopyrazoles and cyclocondensation reactions, offer reliable and adaptable methods for accessing a wide range of these valuable compounds. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively synthesize and explore the potential of novel pyrazole sulfonamide derivatives.

References

-

SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available from: [Link]

-

Springer Nature. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Available from: [Link]

-

Frontiers. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Available from: [Link]

-

Royal Society of Chemistry. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

-

Indian Academy of Sciences. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Available from: [Link]

-

ResearchGate. Synthesis of Pyrazole based sulfonamides analogues. Available from: [Link]

-

ACS Publications. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega. Available from: [Link]

-

Wiley Online Library. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Available from: [Link]

-

ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. Available from: [Link]

-

PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available from: [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

ResearchGate. Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole | Request PDF. Available from: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

-

ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. Available from: [Link]

-

PubMed Central. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]

Sources

- 1. 1-Phenyl-1H-pyrazole-3-sulfonamide|Research Chemical [benchchem.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 7. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 8. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Highly Efficient Microwave-Assisted Synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Focus: Microwave-Assisted Organic Synthesis (MAOS), Green Chemistry, N-Sulfonylation

Executive Summary & Scientific Rationale